molecular formula C17H20N2O2 B11843647 6-Ethoxy-2-(piperidin-1-yl)quinoline-3-carbaldehyde

6-Ethoxy-2-(piperidin-1-yl)quinoline-3-carbaldehyde

Cat. No.: B11843647
M. Wt: 284.35 g/mol
InChI Key: OKZBHTRVHIKMTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Ethoxy-2-(piperidin-1-yl)quinoline-3-carbaldehyde is a chemical compound with the molecular formula C17H20N2O2 and a molecular weight of 284.35 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethoxy-2-(piperidin-1-yl)quinoline-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the condensation of 6-ethoxyquinoline-3-carbaldehyde with piperidine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions. The process is optimized for yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and pH. Bulk custom synthesis and procurement services are available for this compound .

Chemical Reactions Analysis

Types of Reactions

6-Ethoxy-2-(piperidin-1-yl)quinoline-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Ethoxy-2-(piperidin-1-yl)quinoline-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Ethoxy-2-(piperidin-1-yl)quinoline-3-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Ethoxy-2-(piperidin-1-yl)quinoline-3-carbaldehyde is unique due to the presence of the ethoxy group, which can influence its reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with molecular targets compared to similar compounds .

Properties

Molecular Formula

C17H20N2O2

Molecular Weight

284.35 g/mol

IUPAC Name

6-ethoxy-2-piperidin-1-ylquinoline-3-carbaldehyde

InChI

InChI=1S/C17H20N2O2/c1-2-21-15-6-7-16-13(11-15)10-14(12-20)17(18-16)19-8-4-3-5-9-19/h6-7,10-12H,2-5,8-9H2,1H3

InChI Key

OKZBHTRVHIKMTL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=CC(=C(N=C2C=C1)N3CCCCC3)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.